(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid
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Overview
Description
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid is a useful research compound. Its molecular formula is C28H46N2O5 and its molecular weight is 490.685. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Amino Acids and Derivatives : This compound has been used in the synthesis of non-proteinogenic amino acids and derivatives. For example, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).
- Preparation of Peptides and Esters : This compound serves as a key intermediate in the synthesis of precursors to amides and peptides of methotrexate, involving both the alpha- and gamma-carboxyl groupings of the glutamate moiety (Piper et al., 1982).
Biochemical and Pharmacological Research
- Study of pH Dependent Electrochemistry : In a study examining the redox behavior of a novel quinoxaline carboxylic acid derivative, the compound's role in the evaluation of thermodynamic and physical parameters of redox reactions was explored (Shah et al., 2014).
- Investigation of 6-Aminohexanoic Acid Applications : The importance of 6-aminohexanoic acid, related to this compound, in the structure of various molecules, its role in chemical synthesis of modified peptides, and the polyamide synthetic fibers industry was highlighted (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Applications in Material Science
- Synthesis of Azabicycloalkane Amino Acid Scaffold : The compound was used in the synthesis of a pseudo-dipeptide which can be seen as a conformationally restricted Ala-Pro mimetic, indicating its potential applications in material science and engineering (Millet et al., 2002).
- Development of Heterobifunctional Coupling Agents : This compound was utilized in the synthesis of a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, demonstrating its relevance in biochemical research and material science (Reddy et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Given its structure, it may interact with biological targets through the formation of covalent bonds, hydrogen bonds, or van der waals interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, and clearance rate are currently unknown .
Result of Action
It is possible that the compound could have a variety of effects depending on the specific biological context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about these influences are currently unknown .
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O5/c1-2-3-4-5-6-7-8-9-10-11-15-21-26(31)29-22-17-16-20-25(27(32)33)30-28(34)35-23-24-18-13-12-14-19-24/h12-14,18-19,25H,2-11,15-17,20-23H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBWMHPFLUIES-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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